

2-acetyl-1,3-cyclohexanedione chemical properties

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Compound of Interest

Compound Name: 2-Acetyl-1,3-cyclohexanedione

Cat. No.: B1360261

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An In-depth Technical Guide to the Chemical Properties of **2-acetyl-1,3-cyclohexanedione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-acetyl-1,3-cyclohexanedione (CAS No. 4056-73-9) is a triketone of significant interest in various fields of chemistry and biochemistry.^[1] Structurally, it belongs to the class of β -triketones, which are known for their complex tautomeric equilibria and potent metal-chelating properties.^[2] Its similarity to commercial triketone herbicides, such as mesotrione, makes it a valuable compound for research into enzyme inhibition, particularly targeting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.^[3] This document provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental protocols, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-acetyl-1,3-cyclohexanedione** are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

Property	Value	Reference(s)
Identifiers		
CAS Number	4056-73-9	[1][4][5]
IUPAC Name	2-acetylcyclohexane-1,3-dione	[4][6]
Molecular Formula	C ₈ H ₁₀ O ₃	[4][5][7]
Molecular Weight	154.16 g/mol	[4]
InChIKey	CHNXDYRMRBQOEF-UHFFFAOYSA-N	[4][5]
Canonical SMILES	<chem>CC(=O)C1C(=O)CCCC1=O</chem>	[1][7]
Physical Properties		
Appearance	Light brown to brown solid	[8]
Melting Point	20 °C (lit.)	[1][8]
Boiling Point	85 °C at 0.1 mmHg (lit.)	[1][7][8]
Density	1.179 g/cm ³ (estimate)	[9]
Flash Point	>110 °C (>230 °F)	[8][10]
Water Solubility	4772 mg/L at 25 °C (estimated)	[10]
Chemical Properties		
pKa	3.50 ± 0.25 (Predicted)	[8]
XLogP3	-0.1	[4]
Storage Temperature	2-8°C	[8]

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-acetyl-1,3-cyclohexanedione**.

Spectroscopic Technique	Key Features	Reference(s)
^1H NMR	Spectra available from commercial suppliers like Sigma-Aldrich.	[4]
^{13}C NMR	Spectra available from commercial suppliers like Sigma-Aldrich.	[4]
Mass Spectrometry (EI)	m/z Top Peak: 154; 2nd Highest: 98; 3rd Highest: 43.	[4][5]
Infrared (IR)	FTIR spectra are available, typically showing strong C=O stretches.	[4]
UV-Vis	UV-Vis spectra are available.	[4]
Raman	Raman spectra are available.	[4]

Chemical Reactivity and Tautomerism

As a β -triketone, **2-acetyl-1,3-cyclohexanedione** exhibits rich chemical reactivity, primarily governed by the acidic α -protons and the presence of multiple carbonyl groups.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, **2-acetyl-1,3-cyclohexanedione** exists as a mixture of tautomeric forms in solution. The equilibrium between the triketo form and various enol forms is a key feature of its chemistry. The enolic forms are stabilized by intramolecular hydrogen bonding and conjugation.[2]

Caption: Keto-enol tautomerism of **2-acetyl-1,3-cyclohexanedione**.

Metal Chelation

The enolate form of **2-acetyl-1,3-cyclohexanedione** acts as a bidentate ligand, capable of forming stable complexes with various metal ions. It has been specifically studied for its ability

to chelate aqueous iron(III) in beverages like beer and wine, which has implications for product stability and quality.

Experimental Protocols

Synthesis of 2-acetyl-1,3-cyclohexanedione

A general and effective method for the synthesis of 2-acyl-cyclohexane-1,3-diones has been reported, which can be adapted for this specific compound.[\[3\]](#)

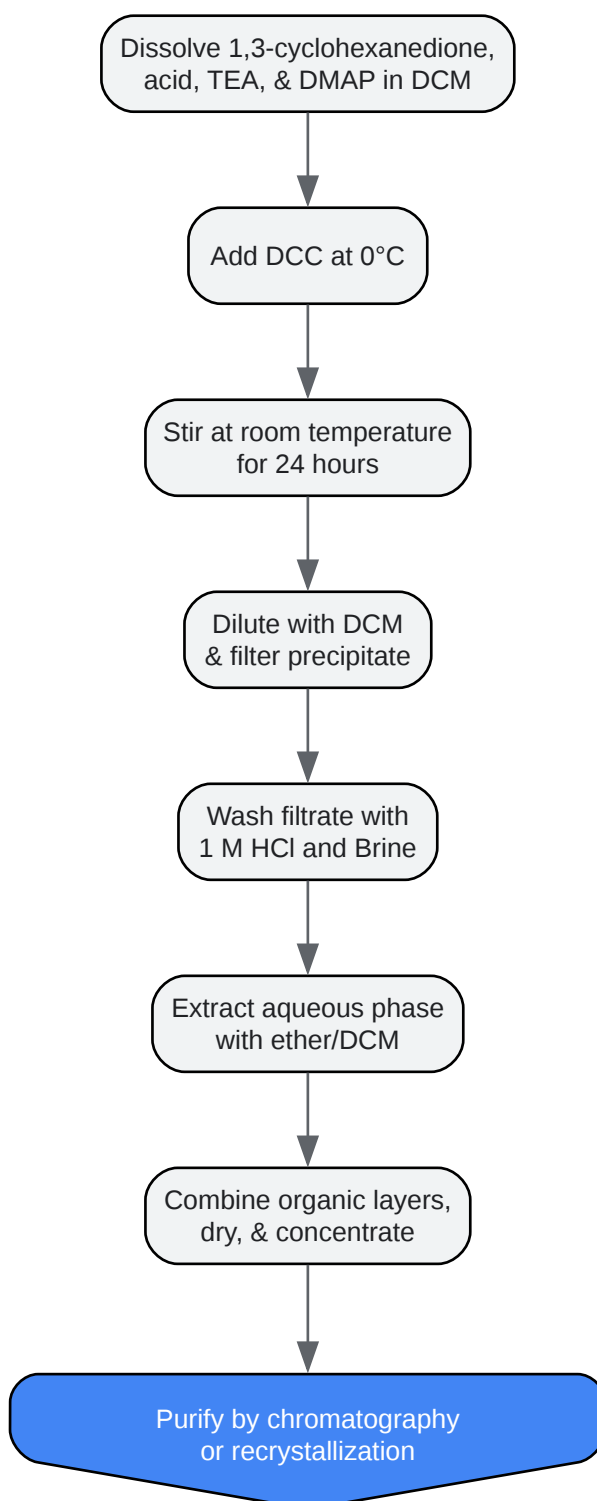
Materials:

- 1,3-Cyclohexanedione
- Acetic acid or a corresponding acid derivative
- Dicyclohexylcarbodiimide (DCC)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Brine
- Sodium sulfate, anhydrous
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane, add the acid derivative (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).
- Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (1.2 eq) portion-wise.

- Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
- After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.
- Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x volume).
- Extract the aqueous phase with ether or dichloromethane (3 x volume).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude residue can be purified by flash column chromatography or recrystallization.[3]



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Caption: General workflow for the synthesis of **2-acetyl-1,3-cyclohexanedione**.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: Spectra can be recorded on a Bruker DPX 300 (300 MHz for ^1H , 75 MHz for ^{13}C) or equivalent spectrometer.[3]
- Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl_3).
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[3]

Mass Spectrometry (MS):

- Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a MicroTOFQ-II (Bruker) instrument or similar, equipped with a positive electrospray ionization (ESI) source.[3]
- Analysis: Provides accurate mass data for molecular formula confirmation.

Infrared (IR) Spectroscopy:

- Instrumentation: FTIR spectra can be recorded on an instrument such as a Bruker IFS 85.[4]
- Sample Preparation: Samples can be analyzed as a thin film on a suitable salt plate (e.g., NaCl or KBr).[4]

Applications in Research and Development

- Herbicide Development: As an analog of triketone herbicides, it serves as a reference compound in studies targeting the HPPD enzyme, aiding in the design of new, effective herbicides.[3]
- Organic Synthesis: It is a versatile building block for the synthesis of more complex molecules and heterocyclic compounds.[7][11]
- Coordination Chemistry: Its strong metal-chelating ability makes it a subject of interest in coordination chemistry and for applications in analytical chemistry as a sequestering agent.

Conclusion

2-acetyl-1,3-cyclohexanedione is a multifaceted compound with well-documented chemical and physical properties. Its rich tautomeric chemistry, synthetic accessibility, and role in biochemical inhibition studies make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide provides the core technical information required for its effective use in a laboratory setting.

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